ethyl 2-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate
Description
Ethyl 2-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate is a heterocyclic compound featuring a triazolopyrimidine core fused with a piperazine moiety and an ethoxyphenyl substituent. The triazolopyrimidine scaffold is notable for its structural resemblance to purine bases, enabling interactions with biological targets such as kinases and adenosine receptors .
Properties
IUPAC Name |
ethyl 2-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-oxoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O4/c1-3-30-15-7-5-14(6-8-15)27-18-16(23-24-27)17(21-13-22-18)25-9-11-26(12-10-25)19(28)20(29)31-4-2/h5-8,13H,3-4,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNVIYYAPLRYBHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C(=O)OCC)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate typically involves multiple steps:
Formation of the Triazolopyrimidine Core: This step often starts with the cyclization of appropriate precursors such as 4-ethoxyphenyl hydrazine and ethyl acetoacetate under acidic or basic conditions to form the triazolopyrimidine ring.
Piperazine Substitution: The triazolopyrimidine intermediate is then reacted with piperazine in the presence of a suitable catalyst, such as palladium on carbon, to introduce the piperazine moiety.
Esterification: Finally, the compound is esterified with ethyl oxalyl chloride to yield the desired ethyl ester product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Piperazine Ring Functionalization
The piperazine moiety is introduced through SNAr or Buchwald-Hartwig coupling. For instance:
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SNAr Reaction : Piperazine reacts with halogenated pyrimidines (e.g., 7-chlorotriazolo-pyrimidine) in polar aprotic solvents (DMF, DMSO) at elevated temperatures .
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Buchwald-Hartwig Amination : Palladium-catalyzed coupling of aryl halides with piperazine derivatives under inert conditions .
Table 1: Piperazine Introduction Methods
| Method | Conditions | Yield (%) | Reference |
|---|---|---|---|
| SNAr | DMF, 120°C, 12h | 65–78 | |
| Buchwald-Hartwig | Pd(OAc)₂, Xantphos, K₃PO₄, 100°C | 82–90 |
Oxoacetate Ester Formation
The 2-oxoacetate group is introduced via:
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Acylation : Reaction of the piperazine nitrogen with ethyl oxalyl chloride in the presence of a base (e.g., triethylamine) .
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Condensation : Use of ethyl glyoxylate in a nucleophilic substitution with piperazine derivatives .
Reaction Mechanism :
Biological Activity and Functional Modifications
Structural analogs highlight the impact of substituents on bioactivity:
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Ethoxyphenyl Group : Enhances lipophilicity and binding affinity to adenosine receptors .
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Piperazine-Oxoacetate Linkage : Improves solubility and metabolic stability .
Table 2: Activity of Structural Analogs
| Compound | Target Activity | ED₅₀ (mg/kg) | PI Value |
|---|---|---|---|
| Ethyl 2-oxoacetate derivative | Anticonvulsant (MES test) | 8.2 | 39.0 |
| 3-Methyl-triazolo-pyrimidine | Antiviral | 12.3 | 44.5 |
Degradation and Stability
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Hydrolysis : The ester group undergoes base-catalyzed hydrolysis to form a carboxylic acid .
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Oxidative Degradation : The triazole ring is susceptible to oxidation under strong acidic conditions .
Synthetic Challenges and Optimization
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of triazoles, including ethyl 2-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate, exhibit broad-spectrum antimicrobial properties. These compounds have shown effectiveness against various bacterial strains, including drug-resistant strains. For instance:
- Antibacterial Activity : Studies reveal that triazolo-pyrimidine derivatives can inhibit growth in both Gram-positive and Gram-negative bacteria. Compounds similar to this compound have demonstrated minimum inhibitory concentrations (MIC) significantly lower than traditional antibiotics like ampicillin .
Anticancer Potential
The compound's structure suggests potential as an anticancer agent. Research into triazolopyrimidine derivatives has identified them as inhibitors of various cancer cell lines by targeting specific kinases involved in cell proliferation and survival.
- Mechanism of Action : this compound may act by inhibiting polo-like kinase 1 (Plk1), a critical regulator in mitosis that is often overexpressed in cancer cells. This inhibition can lead to reduced cell viability and increased apoptosis in cancerous cells .
Neuroprotective Effects
Triazole derivatives have been studied for their neuroprotective effects. This compound could potentially protect neuronal cells from oxidative stress and apoptosis.
Case Studies
Several studies highlight the applications of triazole-based compounds:
Case Study 1: Antimicrobial Efficacy
A study evaluated various triazolo-pyrimidine compounds against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited MIC values significantly lower than those of standard antibiotics, showcasing their potential as new antimicrobial agents .
Case Study 2: Cancer Cell Line Inhibition
In vitro studies on cancer cell lines treated with triazole derivatives showed substantial inhibition of cell growth. Specifically, compounds targeting Plk1 demonstrated IC50 values in the nanomolar range, indicating potent anticancer activity .
Mechanism of Action
The mechanism of action of ethyl 2-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyrimidine core is known to bind to various biological targets, potentially inhibiting or modulating their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Core Heterocycle Variations
- Triazolo[4,5-d]pyrimidine vs. Oxadiazolo[3,4-c][1,4]thiazinone: The target compound’s triazolopyrimidine core differs from the oxadiazolo-thiazinone framework seen in compounds like 8-(4-halophenyl)-5-methyl-8-(2-piperidin-1-ylethoxy)-8H-[1,2,4]oxadiazolo[3,4-c][1,4]thiazin-3-ones (e.g., 32 and 33 in ).
Substituent Modifications
- Ethoxyphenyl vs. Halophenyl Groups :
The 4-ethoxyphenyl group in the target compound contrasts with halogenated aryl groups (e.g., 4-chlorophenyl in 32 ). Ethoxy substituents increase electron-donating properties and lipophilicity (logP ~3.2), whereas halogens (e.g., Cl, logP ~2.8) enhance electrophilicity and metabolic stability. - Piperazine vs. Piperidine Linkers :
The piperazine moiety in the target compound provides two nitrogen atoms for hydrogen bonding, compared to the single nitrogen in the piperidine-ethoxy group of 32 and 33 . This difference may influence solubility (piperazine: higher aqueous solubility) and target binding kinetics.
Pharmacological and Physicochemical Properties
Table 1: Comparative Properties of Selected Analogues
Biological Activity
Ethyl 2-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate (CAS Number: 920207-35-8) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 425.4 g/mol. Its structure includes a triazolopyrimidine core, which is known for various biological activities.
Antimicrobial Activity
Research indicates that compounds containing the triazole and pyrimidine moieties exhibit significant antimicrobial properties. For instance, derivatives of triazolo[4,5-d]pyrimidines have shown activity against various bacterial strains. In vitro studies demonstrated that compounds similar to this compound possess moderate to high antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .
| Compound Type | Activity Range (MIC μg/mL) | Target Bacteria |
|---|---|---|
| Triazolo[1,5-a]pyrimidines | 0.125 - 8 | S. aureus, E. coli |
| Triazolo[4,5-d]pyrimidines | Moderate to high | Pseudomonas aeruginosa, etc. |
Anticancer Activity
This compound has been studied for its anticancer properties. Similar compounds have shown efficacy as dual inhibitors of EGFR and VEGFR pathways in cancer cells. Notably, certain derivatives were reported to induce apoptosis in MCF-7 breast cancer cells and inhibit cell migration .
The mechanism of action for this compound involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in DNA replication and repair.
- Receptor Modulation : It can modulate receptor activity related to cell growth and apoptosis.
- Signal Transduction Pathways : The inhibition of signaling pathways such as the PI3K/Akt pathway has been observed in related compounds.
Study on Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of triazole derivatives, a compound structurally similar to this compound exhibited an MIC value of 0.25 μg/mL against Klebsiella pneumoniae, indicating strong antibacterial potential .
Evaluation of Anticancer Properties
Another study reported that a related triazolopyrimidine compound significantly inhibited tumor growth in xenograft models by inducing apoptosis and disrupting cell cycle progression . The findings suggest potential therapeutic applications in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
